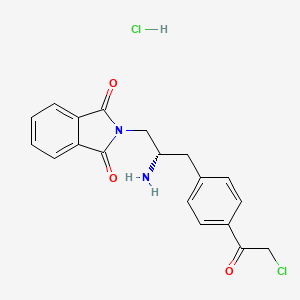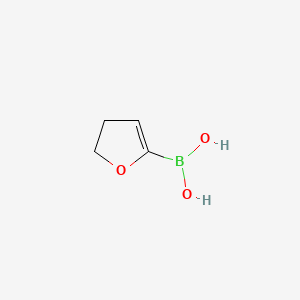
2,3-Dihydro-5-furylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dihydro-5-furylboronic acid is a chemical compound with the molecular formula C4H7BO3 and a molecular weight of 113.91 . It is also known by its IUPAC name, 4,5-dihydro-2-furanylboronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered furan ring with two hydrogen atoms, a boronic acid group, and an oxygen atom .Scientific Research Applications
Synthesis of Heteroarylfuran Systems : 5-Formyl-2-furylboronic acid, a related compound, is used for the synthesis of pi-extended heteroarylfuran systems. This involves reactions with heteroaryl bromides under Suzuki-Miyaura cross-coupling conditions to produce 2-formyl-5-heteroarylfuran derivatives, followed by Wittig olefination reactions (Parry, Bryce, & Tarbit, 2003).
Asymmetric Synthesis in Organic Chemistry : The compound plays a role in asymmetric synthesis. An example is its use in the boronic acid Mannich reaction, forming chiral iminium intermediates that undergo diastereoselective reactions (Harwood, Currie, Drew, & Luke, 1996).
Synthesis of Uracil Derivatives : The addition of 5-fluorouracil to 2,3-dihydrofuran, a related compound, leads to the synthesis of 1-(tetrahydro-2-furyl)-5-fluorouracil and its derivatives. These derivatives show potential in pharmacology and biochemistry (Nomura, Yoshioka, & Minami, 1979).
Detection of Tritium-Labelled Proteins and Nucleic Acids : A method using 2,5-diphenyloxazole, a related compound, for scintillation autography (fluorography) in polyacrylamide gels is significant for detecting 3H in biological samples (Bonner & Laskey, 1974).
Synthesis of Tetrahydro-2-furyl Derivatives of Uracils : The addition of various 5-substituted uracils to 2,3-dihydrofuran leads to derivatives that have applications in medicinal chemistry (Nomura, Yoshioka, & Minami, 1979).
Development of Copper-Based Dye-Sensitized Solar Cells : In the field of renewable energy, copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands, derived from compounds like 2,3-dihydrofuran, are utilized in dye-sensitized solar cells (Constable, Redondo, Housecroft, Neuburger, & Schaffner, 2009).
Properties
IUPAC Name |
2,3-dihydrofuran-5-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGNTDCIOVPQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCO1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681760 |
Source


|
| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-93-2 |
Source


|
| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
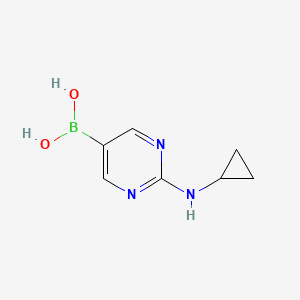
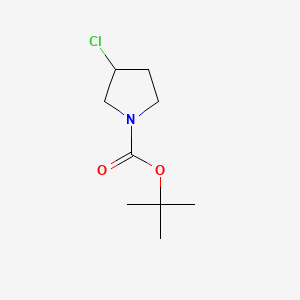
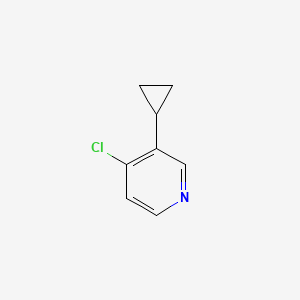
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
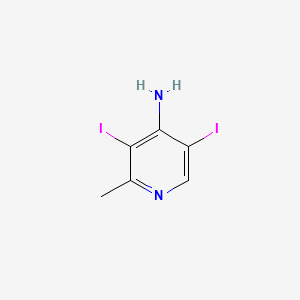

![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)
![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)
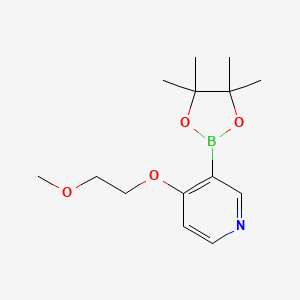
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

